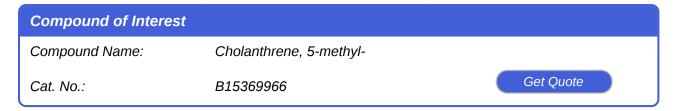


An In-depth Technical Guide to 5-Methylcholanthrene: Properties, Signaling, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcholanthrene (5-MC), a potent polycyclic aromatic hydrocarbon (PAH), has long been a focal point in carcinogenesis research. Its ability to induce tumors in various animal models has made it an invaluable tool for studying the molecular mechanisms of cancer development and for the preclinical evaluation of potential chemotherapeutic and chemopreventive agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-MC, delves into its primary signaling pathway, and offers detailed experimental protocols for its use in cancer research.

Physical and Chemical Properties

5-Methylcholanthrene is a pale yellow crystalline solid. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of 5-Methylcholanthrene



Property	Value	Reference
CAS Number	56-49-5	[1]
Molecular Formula	C21H16	[1]
Molecular Weight	268.35 g/mol	[1]
Appearance	Pale yellow solid/crystals	[2]
Melting Point	179-181 °C	[2]
Boiling Point	280 °C at 80 mmHg	[2]
Density	1.282 g/cm ³	
Solubility	Insoluble in water; Soluble in benzene, toluene, acetone, and ethanol.	[3]
UV-Vis λmax (in Ethanol)	258, 297, 310, 323, 338, 355 nm	[4][5][6]

Table 2: Solubility of 5-Methylcholanthrene in Various

Solvents

Solvent	Solubility (g/100 mL)	Temperature (°C)
Acetone	Soluble	25
Benzene	Soluble	25
Chloroform	Soluble	25
Dimethyl Sulfoxide (DMSO)	Soluble	25
Ethanol	Soluble	25

Table 3: Spectral Data of 5-Methylcholanthrene



Spectral Data	Key Features
UV-Vis (in Ethanol)	λmax: 258, 297, 310, 323, 338, 355 nm
¹H NMR (CDCl₃, 500 MHz)	δ (ppm): 8.89 (d, 1H), 8.76 (d, 1H), 8.12 (d, 1H), 7.95-7.85 (m, 3H), 7.70-7.60 (m, 3H), 7.50 (t, 1H), 4.05 (s, 2H), 2.70 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz)	δ (ppm): 146.2, 142.8, 139.5, 132.1, 131.8, 130.5, 129.8, 128.7, 128.4, 127.9, 127.6, 127.3, 126.9, 126.5, 125.8, 125.4, 124.9, 123.8, 35.2, 29.7, 19.1
Mass Spectrometry (EI)	m/z (% relative intensity): 268 (M+, 100), 253 (M-15, 30), 252 (M-16, 25), 126 (15)

Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Activation

5-Methylcholanthrene exerts its carcinogenic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. The canonical AHR signaling pathway is depicted below.



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AHR Signaling Pathway for 5-Methylcholanthrene



Upon entering the cell, 5-MC binds to the AHR complex in the cytoplasm, causing the dissociation of chaperone proteins like HSP90 and XAP2. The activated AHR translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, notably Cytochrome P450 1A1 (CYP1A1).[7] The resulting increase in CYP1A1 expression leads to the metabolic activation of 5-MC into reactive diol-epoxides, which can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.[8]

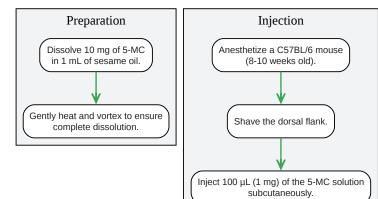
Experimental Protocols

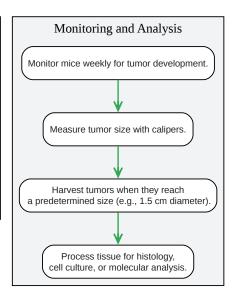
The following are detailed protocols for key experiments involving 5-methylcholanthrene.

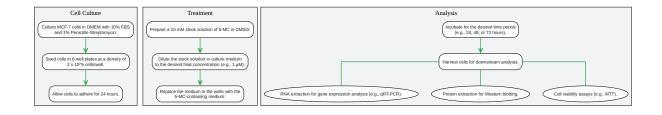
Induction of Fibrosarcoma in C57BL/6 Mice

This protocol outlines the procedure for inducing fibrosarcomas in mice, a widely used model to study chemical carcinogenesis.[2][9]

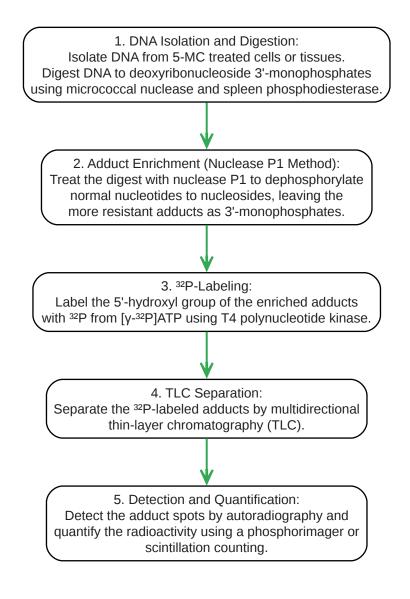












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